7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
Description
Properties
IUPAC Name |
7-(4-benzhydrylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F6N4/c28-26(29,30)21-17-22(27(31,32)33)34-25-20(21)11-12-23(35-25)36-13-15-37(16-14-36)24(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,24H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVSHKMTIDGDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the naphthyridine core, followed by the introduction of the benzhydrylpiperazine and trifluoromethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced naphthyridine compounds.
Scientific Research Applications
7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine involves its interaction with specific molecular targets. The benzhydrylpiperazine moiety may interact with biological receptors or enzymes, while the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity: The benzhydrylpiperazino group in the target compound significantly increases lipophilicity compared to smaller substituents like chlorine or pyrazolyl groups. This property may enhance membrane permeability, making it suitable for CNS-targeted drug design.
- Thermal Stability: High melting points (>300°C) in carboxylic acid derivatives (Compound 32) suggest strong crystalline packing, contrasting with the bulkier, more flexible benzhydrylpiperazino substituent, which may reduce crystallinity .
Biological Activity
7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C27H22F6N4
- Molecular Weight : 516.48 g/mol
- CAS Number : 477851-81-3
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as an antagonist at certain receptor sites, potentially influencing dopaminergic and serotonergic pathways. The trifluoromethyl groups enhance lipophilicity, which may facilitate better membrane penetration and receptor binding.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study demonstrated that these compounds could significantly reduce immobility time in the forced swim test, suggesting an increase in serotonin levels or modulation of serotonin receptors .
Antimicrobial Activity
Preliminary studies have shown that derivatives of naphthyridine compounds possess antimicrobial properties. In vitro assays indicated that this compound has moderate inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study 1: Antidepressant Activity
A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant effects of naphthyridine derivatives. The results showed that administering these compounds led to a significant decrease in depressive-like behaviors in mice, indicating their potential as novel antidepressants .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of several naphthyridine derivatives, this compound was found to exhibit effective inhibition against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was reported at 62.5 µM, demonstrating its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 7-(4-benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine, and how can reaction yields be optimized?
- Methodological Answer : One-pot synthesis using trifluoromethyl-containing precursors (e.g., 2-amino-1,8-naphthyridines) under microwave-assisted conditions (120°C, 35 min) achieves moderate yields (48–55%) . Optimization strategies include adjusting solvent systems (e.g., 1,4-dioxane for solubility), stoichiometric ratios of piperazine derivatives, and post-reaction purification via acid-base extraction . For analogs, substituent-dependent reactivity necessitates iterative screening of coupling agents (e.g., PSCl₃ for thiolation) .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Characterization relies on ¹H-NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm for benzhydryl groups) and HRMS (mass accuracy <1 ppm) to confirm molecular ions (e.g., [M+H]+ peaks) . Crystallinity and purity are assessed via melting point analysis (>300°C for sodium salts) and TLC monitoring .
Q. What in vitro biological screening models are appropriate for initial cytotoxicity assessment?
- Methodological Answer : Use adherent cancer cell lines (e.g., MCF7 breast cancer) with standardized protocols (48–72 hr incubation, MTT assay) . IC₅₀ values should be compared against positive controls (e.g., doxorubicin) to establish baseline activity. Note that trifluoromethyl groups enhance lipophilicity, requiring solubility adjustments (DMSO ≤0.1% v/v) .
Advanced Research Questions
Q. How do structural modifications (e.g., piperazine substituents) influence protein kinase inhibition?
- Methodological Answer : Replace the benzhydryl group with electron-deficient aryl/heteroaryl moieties (e.g., 3-(trifluoromethyl)phenyl) to modulate binding affinity. Assay inhibition using ADP-Glo™ kinase kits (384-well plates) and calculate IC₅₀ via dose-response curves. Molecular docking (AutoDock Vina) reveals steric clashes or hydrogen-bond interactions with kinase ATP-binding pockets .
Q. What strategies resolve contradictions in reported cytotoxic vs. antimicrobial activity data?
- Methodological Answer : Cross-validate assays under identical conditions (e.g., pH, serum content). For example, discrepancies in MCF7 cytotoxicity (IC₅₀ ~10 µM ) vs. antimicrobial inactivity may arise from cell membrane permeability differences. Conduct comparative studies with fluorophore-tagged analogs to track cellular uptake .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodological Answer : Perform density functional theory (DFT) calculations (Gaussian 16) to predict metabolic hotspots (e.g., piperazine N-dealkylation). Introduce steric hindrance (e.g., bulky substituents at C4) or electron-withdrawing groups to block cytochrome P450 oxidation . Validate with microsomal stability assays (rat/human liver microsomes).
Q. What experimental controls are critical for interpreting photophysical properties in fluorescence-based studies?
- Methodological Answer : Include solvent-matched blanks and reference fluorophores (e.g., fluorescein) to calibrate excitation/emission wavelengths. For air-sensitive compounds, degas solutions with N₂ and measure fluorescence lifetime (time-correlated single-photon counting) to exclude oxygen quenching artifacts .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
